molecular formula C12H12FIN2O3 B8689964 (S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide

(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide

Cat. No.: B8689964
M. Wt: 378.14 g/mol
InChI Key: YLWDRZMLYRIMNV-UHFFFAOYSA-N
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Description

(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide is a synthetic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorine and iodine atom on the phenyl ring, an oxazolidinone ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide involves multiple steps. One common method starts with the reaction of 3-fluoro-4-iodoaniline with epichlorohydrin to form an intermediate oxazolidinone. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinones, which are known to target bacterial ribosomes .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar structure but different substituents on the phenyl ring.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.

Uniqueness

(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual halogenation is not commonly found in other oxazolidinones, making it a compound of interest for further research .

Properties

Molecular Formula

C12H12FIN2O3

Molecular Weight

378.14 g/mol

IUPAC Name

N-[[3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)

InChI Key

YLWDRZMLYRIMNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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